

A Technical Guide to the Commercial Availability and Application of Cbz-Cycloleucine

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Compound of Interest

Compound Name: 1-(Cbz-amino)cyclopentanecarboxylic acid

Cat. No.: B093437

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This technical guide provides a comprehensive overview of the commercial availability of N-Carbobenzyloxy-cycloleucine (Cbz-cycloleucine), alongside detailed experimental protocols for its synthesis and application in studying amino acid transport. Furthermore, it elucidates the key signaling pathway influenced by its parent compound, cycloleucine.

Commercial Availability of Cbz-Cycloleucine

Cbz-cycloleucine, identified by CAS number 17191-44-5, is a readily available biochemical reagent crucial for research in peptide synthesis and as a protected form of the amino acid analog, cycloleucine.^[1] Several chemical suppliers offer this compound in varying purities and quantities to cater to diverse research needs. Below is a summary of representative commercial sources.

Supplier	Catalog Number	Purity	Available Quantities	Additional Information
MedChemExpress	HY-W103577	>98%	5 g, 10 g	For research use only. ^[1]
SynPep	DA003OPZ	97%	1 g	Stored under inert atmosphere at 2-8°C.
Hangzhou Dingyan Chem Co., Ltd.	N/A	97%	Customized	Primarily supplied as a pharmaceutical intermediate.

Synthesis and Applications

Cbz-cycloleucine serves as a vital building block in peptide synthesis and as a protected precursor to cycloleucine, a known inhibitor of amino acid transport.

General Synthesis Protocol for Cbz-cycloleucine

The synthesis of Cbz-cycloleucine involves the protection of the amino group of cycloleucine (1-aminocyclopentanecarboxylic acid) with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting cycloleucine with benzyl chloroformate under basic conditions.

Experimental Protocol: N-Cbz Protection of Cycloleucine

Materials:

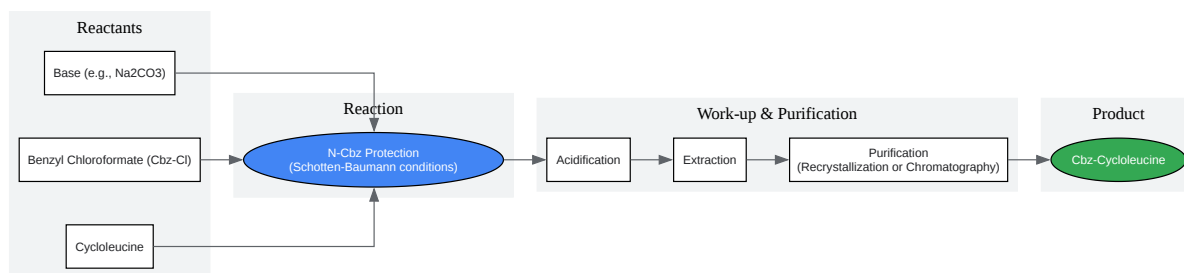
- Cycloleucine (1-aminocyclopentanecarboxylic acid)
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3)
- Sodium bicarbonate (NaHCO_3)
- Dioxane or Tetrahydrofuran (THF)

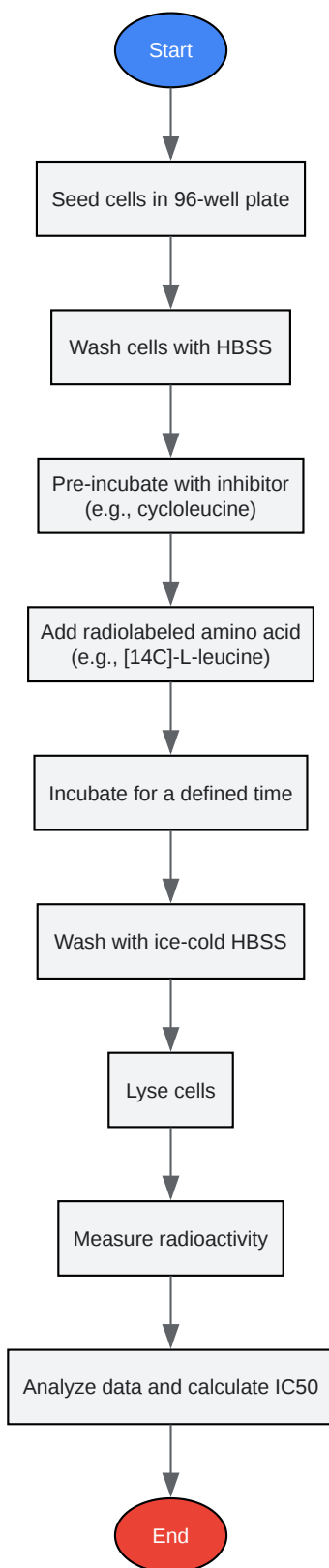
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl), 1M

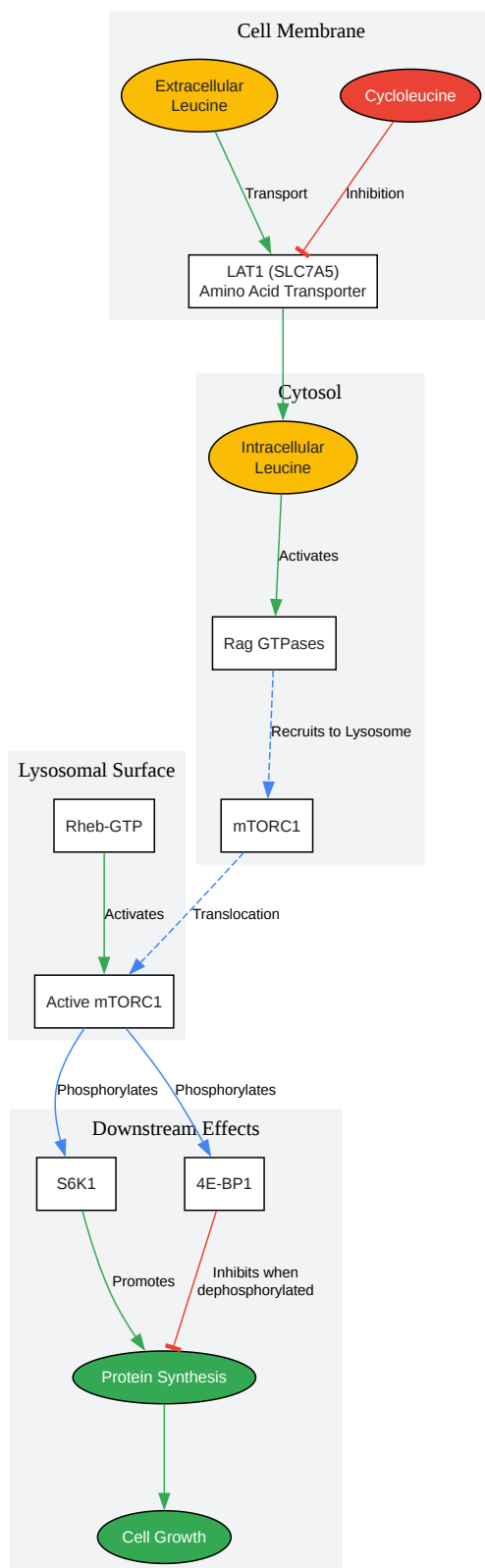
Procedure:

- Dissolve cycloleucine (1 equivalent) in a 2:1 mixture of dioxane/water or THF/water.
- Add sodium carbonate (2.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
- Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0°C . A mixed base buffer system of Na_2CO_3 and NaHCO_3 (2:1 ratio) can also be used to maintain a pH between 8 and 10.[\[2\]](#)
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude Cbz-cycloleucine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Logical Workflow for Cbz-Cycloleucine Synthesis







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References

- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
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